5,5-Dimethyl-1,3,5-dithiasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1,3,5-dithiasilinane is an organosulfur compound characterized by a unique structure that includes two sulfur atoms and a silicon atom within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3,5-dithiasilinane typically involves the reaction of dimethylchlorosilane with a sulfur-containing reagent. One common method includes the use of sodium sulfide in an organic solvent under controlled temperature conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{Na}_2\text{S} \rightarrow \text{(CH}_3\text{)}_2\text{SiS}_2\text{Na}_2 ]
Industrial Production Methods
For industrial-scale production, the process is often optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the target compound.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,3,5-dithiasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or disulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Various substituted silanes
Scientific Research Applications
5,5-Dimethyl-1,3,5-dithiasilinane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-1,3,5-dithiasilinane exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the silicon atom can participate in the formation of stable siloxane bonds, contributing to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-dithiane: Similar structure but lacks the silicon atom.
5,5-Dimethyl-1,3-dioxane: Contains oxygen atoms instead of sulfur.
5,5-Dimethyl-1,3-oxathiane: Contains both oxygen and sulfur atoms.
Uniqueness
5,5-Dimethyl-1,3,5-dithiasilinane is unique due to the presence of both sulfur and silicon atoms within the same ring structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in synthesis and materials science.
Properties
CAS No. |
918904-86-6 |
---|---|
Molecular Formula |
C5H12S2Si |
Molecular Weight |
164.4 g/mol |
IUPAC Name |
5,5-dimethyl-1,3,5-dithiasilinane |
InChI |
InChI=1S/C5H12S2Si/c1-8(2)4-6-3-7-5-8/h3-5H2,1-2H3 |
InChI Key |
FEPGDGWFOIKRRA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CSCSC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.